molecular formula C22H20ClN7O B2638577 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone CAS No. 920411-26-3

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone

Cat. No. B2638577
M. Wt: 433.9
InChI Key: JNUXQCQNZFPKOV-UHFFFAOYSA-N
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Description

The compound “1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . It has been synthesized as a novel CDK2 targeting compound .


Synthesis Analysis

The synthesis of this compound involves the design of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact method of synthesis is not detailed in the available resources.

Scientific Research Applications

Antimicrobial Applications

Compounds structurally related to the specified chemical have shown promising antimicrobial activities. For instance, derivatives of 1,2,4-triazole have been synthesized and screened for antimicrobial properties, revealing good to moderate activities against various microorganisms (Bektaş et al., 2007). Furthermore, new functionalized fused heterocycles have exhibited moderate activity against specific bacterial species, suggesting their potential as antimicrobial agents (Mohamed et al., 2017).

Antitumor Applications

Several 1,2,4-triazine derivatives bearing piperazine amide moiety have been investigated for their anticancer activities, particularly against breast cancer cells. Some of these derivatives were found to be promising antiproliferative agents, comparing favorably with cisplatin, a well-known anticancer drug (Yurttaş et al., 2014).

Antihypertensive Applications

Compounds with a similar structural framework have been synthesized and tested for their antihypertensive activity, showing promising results. Specifically, derivatives of 1,2,4-triazolol[1,5-alpha]pyrimidines have demonstrated significant antihypertensive effects, which suggests their potential for development into therapeutic agents for hypertension (Bayomi et al., 1999).

Anti-inflammatory Applications

The anti-inflammatory activity of derivatives structurally related to the compound has also been explored. For example, a series of 4-phenylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-5(4H)-ones was synthesized and evaluated for anti-inflammatory properties, with some derivatives showing significant activity and being more potent than indomethacin, a standard anti-inflammatory drug (Pan et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the available resources. As a novel CDK2 inhibitor, it is likely that the compound would need to undergo extensive safety testing before being used in a clinical setting .

Future Directions

The compound has shown promise as a CDK2 inhibitor, suggesting it could have potential applications in cancer treatment . Future research could focus on further investigating its mechanism of action, optimizing its synthesis, and conducting safety and efficacy tests. This could potentially lead to the development of new, effective treatments for cancer .

properties

IUPAC Name

1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN7O/c23-17-6-8-18(9-7-17)30-22-20(26-27-30)21(24-15-25-22)29-12-10-28(11-13-29)19(31)14-16-4-2-1-3-5-16/h1-9,15H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUXQCQNZFPKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone

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